Receptor Binding Profile: Quantitative Affinity (pKi) for Muscarinic Subtypes
Diphenidol exhibits a broad but quantitatively defined binding profile across human muscarinic receptor subtypes. Data from ChEMBL via the Biased Signaling Atlas shows its affinity as pKi values. This polypharmacology differentiates it from agents with higher subtype selectivity, such as pirenzepine (M1-selective) or darifenacin (M3-selective) [1].
| Evidence Dimension | Receptor binding affinity (pKi) for human mAChR subtypes |
|---|---|
| Target Compound Data | M1: avg pKi 6.74; M2: avg pKi 6.05; M3: avg pKi 6.62; M4: avg pKi 6.73 [1] |
| Comparator Or Baseline | Class-level inference: Compared to M1-selective (e.g., pirenzepine) or M3-selective (e.g., darifenacin) antagonists, diphenidol is non-selective. |
| Quantified Difference | Diphenidol lacks significant selectivity among M1-M4 receptors; affinity variation is within one log unit (pKi range: 5.55-7.42) [1]. |
| Conditions | Human recombinant receptors in radioligand binding assays, as aggregated in ChEMBL and presented by the Biased Signaling Atlas. |
Why This Matters
The non-selective mAChR binding profile is a primary driver of both therapeutic (antiemetic) and adverse effects, and must be considered against compounds with narrower receptor engagement.
- [1] Biased Signaling Atlas. Ligand: diphenidol (CHEMBL936) Bioactivities. View Source
